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The field of epitranscriptomics has unveiled a new layer of gene regulation occurring at the

RNA level. Analogous to epigenetics in DNA, epitranscriptomics involves a diverse array of

chemical modifications to RNA molecules that do not alter the primary nucleotide sequence but

have profound impacts on RNA function.[1] To date, over 170 distinct RNA modifications have

been identified.[2][3] Among these, 5-methylcytidine (m5C), the addition of a methyl group to

the 5th carbon of the cytosine ring, has emerged as a critical and widespread post-

transcriptional modification.[3][4] Initially discovered in abundant non-coding RNAs like transfer

RNA (tRNA) and ribosomal RNA (rRNA), the advent of sensitive, high-throughput sequencing

technologies has revealed its presence in messenger RNA (mRNA) and various other non-

coding RNAs (ncRNAs).[5][6] This dynamic and reversible modification plays a pivotal role in

regulating nearly every aspect of the RNA life cycle, from processing and nuclear export to

stability and translation, thereby influencing a wide range of biological processes and disease

states.[3][6]

The Dynamic Regulation of RNA m5C Modification
The level of m5C in RNA is dynamically controlled by a coordinated interplay of three key

protein classes: "writers" that install the mark, "erasers" that remove it, and "readers" that

recognize the mark and mediate its downstream effects.[3][6][7]

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-

adenosylmethionine (SAM) to cytosine residues on RNA.[8] The primary m5C writers in

mammals belong to two main families:
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NOL1/NOP2/Sun Domain (NSUN) Family: This family consists of seven members

(NSUN1-NSUN7).[3][9] NSUN2 is the most extensively studied member, methylating a

broad range of substrates including tRNAs, mRNAs, and other ncRNAs.[6][10] Other

members have more specific targets; for instance, NSUN1 primarily methylates 28S rRNA,

and NSUN3 is known to methylate mitochondrial tRNA.[6][11]

DNA Methyltransferase Homologue (DNMT2/TRDMT1): Despite its name and homology

to DNA methyltransferases, DNMT2's primary function is to methylate tRNA, specifically at

cytosine 38 in the anticodon loop of certain tRNAs like tRNA-Asp, tRNA-Gly, and tRNA-

Val.[12][13][14]

Erasers (Demethylases): The removal of m5C is a critical aspect of its dynamic regulation.

This process is primarily mediated by:

Ten-Eleven Translocation (TET) Family: TET enzymes (specifically TET1 and TET2) are

dioxygenases that can oxidize m5C to 5-hydroxymethylcytosine (hm5C) in RNA.[5][15]

This oxidation can be a first step towards complete demethylation, effectively "erasing" the

m5C mark.[2][16]

ALKBH1: The alpha-ketoglutarate-dependent dioxygenase ABH1 (ALKBH1) has also been

identified as a potential m5C eraser, particularly for mitochondrial tRNAs.[16][17]

Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified

RNA, translating the chemical mark into a functional outcome.[7] The two most well-

characterized m5C readers are:

Aly/REF Export Factor (ALYREF): ALYREF was the first identified m5C reader for mRNA.

[2] It recognizes m5C sites, particularly in GC-rich regions, and facilitates the nuclear

export of modified mRNAs to the cytoplasm.[5][11]

Y-box Binding Protein 1 (YBX1): YBX1 binds to m5C-modified mRNAs and enhances their

stability by recruiting stabilizing proteins like ELAVL1.[5][18] Other potential readers that

have been identified include YBX2, SRSF2, and FMRP.[9][19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1599305/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1534948/full
https://academic.oup.com/gpb/article/22/5/qzae063/7789474
https://www.mdpi.com/2073-4409/9/8/1758
https://academic.oup.com/gpb/article/22/5/qzae063/7789474
https://www.tandfonline.com/doi/full/10.1080/15476286.2021.1950993
https://pubmed.ncbi.nlm.nih.gov/22885326/
https://www.researchgate.net/publication/230656440_RNA_cytosine_methylation_by_Dnmt2_and_NSun2_promotes_tRNA_stability_and_protein_synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5699548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8677007/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1207371/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12374585/
https://academic.oup.com/nar/article/52/6/2776/7608824
https://academic.oup.com/nar/article/52/6/2776/7608824
https://www.researchgate.net/figure/Representation-of-enzymes-responsible-for-RNA-m5C-modification-a-methyl-group-is_fig2_364987929
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12374585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8677007/
https://www.tandfonline.com/doi/full/10.1080/15476286.2021.1950993
https://pmc.ncbi.nlm.nih.gov/articles/PMC8677007/
https://www.ptglab.co.jp/news/blog/m5c-modifications-in-rna-and-cancer/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1534948/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11842269/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Writers (Methyltransferases)

Erasers (Demethylases)

Readers (Binding Proteins)

NSUN Family
(NSUN1-7)

RNA (m5C)

+CH3

DNMT2
(TRDMT1)

+CH3

TET Family
(TET1, TET2)

RNA (Cytosine)

-CH3
(via oxidation)

ALKBH1

ALYREF YBX1

Binding Binding

Click to download full resolution via product page

Diagram 1. The m5C epitranscriptomic machinery.

Quantitative Data Summary
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The regulation and function of m5C are dictated by a complex network of proteins.

Dysregulation of these factors is frequently observed in various diseases.

Table 1: Key m5C Regulatory Proteins and Their Functions
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Regulator
Class

Protein
Primary
Substrate(s)

Key
Function(s)

Associated
Diseases (if
dysregulated)

Writers NSUN1 28S rRNA

Ribosome
biogenesis
and pre-rRNA
processing.[6]

Cancer.[10]

NSUN2
tRNA, mRNA,

ncRNA

tRNA stability,

mRNA export

and translation,

cell proliferation.

[6][10]

Cancer,

Neurological

disorders.[10][15]

NSUN3
Mitochondrial

tRNA

Mitochondrial

protein

synthesis,

energy

metabolism.[11]

Cancer.[10]

DNMT2

(TRDMT1)

tRNA (e.g.,

tRNA-Asp, -Gly, -

Val)

Protects tRNA

from

degradation,

ensures tRNA

stability.[3][12]

Cancer.[10]

Erasers TET1, TET2 mRNA, tRNA

Oxidizes m5C to

hm5C, initiating

demethylation;

DNA repair.[2]

[15]

Hematologic

malignancies.[2]

[15]

ALKBH1
Mitochondrial

tRNA

Demethylation of

mitochondrial

and cytoplasmic

tRNAs.[16]

Cancer.[19]

Readers ALYREF mRNA Recognizes m5C

and mediates

Cancer.[18]
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Regulator
Class

Protein
Primary
Substrate(s)

Key
Function(s)

Associated
Diseases (if
dysregulated)

nuclear export of

mRNA.[5][6]

| | YBX1 | mRNA | Recognizes m5C and recruits factors to stabilize mRNA.[5][18] | Cancer

(e.g., bladder, esophageal).[9][18] |

Table 2: Dysregulation of m5C Regulators in Human Cancers

Cancer Type Regulator Expression Change Consequence

Bladder Cancer NSUN2 / YBX1 Upregulated

Increased stability
of oncogenic
mRNAs (e.g.,
HDGF), promoting
proliferation and
metastasis.[5][18]
[20]

Gastric Cancer NSUN2 Upregulated

Represses tumor

suppressor p57Kip2,

promoting cell

proliferation.[15][18]

[21]

Hepatocellular

Carcinoma (HCC)
NSUN2 Upregulated

Promotes HCC

progression.[15] High

NSUN4 and ALYREF

expression linked to

poor prognosis.[18]

Non-Small Cell Lung

Cancer (NSCLC)
NSUN2 Upregulated

Enhances m5C

methylation of specific

mRNAs (e.g., YBX1),

contributing to gefitinib

resistance.[7]
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| Esophageal Squamous Cell Carcinoma | NSUN2 | Upregulated | Associated with

carcinogenesis.[15] |

Biological Functions and Signaling Pathways
m5C modification is not merely a static mark but an active regulator of RNA fate, influencing

multiple cellular pathways.

tRNA Metabolism and Protein Synthesis: m5C is crucial for the structural integrity and

stability of tRNAs.[12] Methylation by NSUN2 and DNMT2 protects tRNAs from

endonucleolytic cleavage, particularly under stress conditions.[3][11] Loss of tRNA m5C

leads to reduced tRNA levels and a subsequent decrease in global protein synthesis, which

can impair cellular differentiation and development.[12][13]

rRNA Processing and Ribosome Function: m5C modifications in rRNA, catalyzed by

enzymes like NSUN1, are essential for the proper assembly and biogenesis of ribosomes.[5]

[6] These modifications help maintain the stable conformation of rRNA, which is critical for

efficient and accurate protein translation.[18]

mRNA Fate and Gene Expression: The discovery of m5C in mRNA opened a new chapter in

post-transcriptional gene regulation.

mRNA Stability: The m5C reader YBX1 can recognize and bind to m5C-modified mRNAs.

This binding event often leads to the recruitment of stabilizing proteins, such as ELAVL1,

which protect the mRNA from degradation, thereby increasing its half-life and promoting

the expression of the encoded protein.[5] This mechanism is particularly relevant in

cancer, where the stability of oncogene transcripts is often enhanced.[18]

Nuclear Export: For an mRNA to be translated, it must first be exported from the nucleus

to the cytoplasm. The m5C reader ALYREF plays a key role in this process.[2] By binding

to m5C-modified mRNAs in the nucleus, ALYREF facilitates their transport through the

nuclear pore complex, making them available to the translational machinery in the

cytoplasm.[5][11]

Translation Regulation: The effect of m5C on mRNA translation is context-dependent.[4]

Methylation in the 5' untranslated region (UTR) has been shown to repress translation of

some transcripts (e.g., p27).[11] Conversely, m5C within the coding sequence (CDS) or 3'
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UTR can enhance translation efficiency for other mRNAs (e.g., CDK1).[4][11] The precise

mechanisms governing this differential regulation are still under active investigation.
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Diagram 2. Downstream functional consequences of mRNA m5C modification.

Detailed Experimental Protocols for m5C Detection
The study of m5C has been propelled by the development of specialized techniques for its

detection and quantification. The main approaches can be categorized as antibody-based

enrichment, chemical conversion, and mass spectrometry.

Protocol 1: RNA Bisulfite Sequencing (RNA-BS-seq)
RNA-BS-seq is the gold standard for detecting m5C at single-nucleotide resolution across the

transcriptome.[22][23] The method relies on the chemical deamination of unmethylated

cytosine to uracil by sodium bisulfite, while m5C remains unreactive.[4][24]

Methodology:

RNA Isolation and Quality Control:

Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction).
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Assess RNA integrity and concentration using an Agilent 2100 Bioanalyzer and Qubit

fluorometer. High-quality RNA (RIN > 7.0) is crucial.[23]

Perform DNase I treatment to remove any contaminating genomic DNA.[25]

RNA Fragmentation (Optional but Recommended for mRNA):

Fragment the RNA to an appropriate size (e.g., ~100-200 nucleotides) using enzymatic or

chemical methods to ensure even coverage during sequencing.

Bisulfite Conversion:

Treat 1-5 µg of RNA with sodium bisulfite using a commercial kit (e.g., EZ RNA

Methylation Kit, Zymo Research).[25]

This reaction converts unmethylated cytosines to uracils. 5-methylcytosine is protected

from this conversion.[24]

Purify the bisulfite-treated RNA using spin columns provided in the kit.

Reverse Transcription and cDNA Synthesis:

Synthesize first-strand cDNA from the bisulfite-converted RNA using reverse transcriptase

and random hexamer primers or gene-specific primers.[23][24]

Synthesize the second strand to generate double-stranded cDNA.

Library Preparation and Sequencing:

Prepare a sequencing library from the ds-cDNA using a standard library preparation kit

(e.g., Illumina TruSeq). This involves end-repair, A-tailing, and ligation of sequencing

adapters.

Perform PCR amplification to enrich the library.

Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis:
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Align the sequencing reads to a reference genome/transcriptome using a bisulfite-aware

aligner (e.g., Bismark, BS-Seeker2).

For each cytosine position, calculate the methylation level by dividing the number of reads

with a 'C' by the total number of reads covering that position (C + T). A high C-to-T

conversion rate for a specific cytosine indicates the presence of m5C.

Wet Lab Protocol

Bioinformatics Pipeline

1. RNA Isolation
& QC

2. Bisulfite Treatment
(C -> U)

3. Reverse Transcription
& Library Prep

4. High-Throughput
Sequencing
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Alignment

6. Methylation Calling
(Identify m5C sites)
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Diagram 3. Experimental workflow for RNA Bisulfite Sequencing (BS-Seq).
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Protocol 2: Methylated RNA Immunoprecipitation
Sequencing (MeRIP-Seq)
MeRIP-seq (or m5C-RIP-seq) is an antibody-based method used to enrich for RNA fragments

containing m5C, allowing for the transcriptome-wide identification of methylated transcripts.[2]

[20] While it does not provide single-base resolution, it is a powerful tool for mapping m5C-

containing regions.[20]

Methodology:

RNA Isolation and Fragmentation:

Isolate total RNA and perform quality control as described for BS-seq.

Chemically or enzymatically fragment the RNA into ~100-nucleotide fragments.[20]

Immunoprecipitation (IP):

Incubate the fragmented RNA with a highly specific anti-m5C antibody.[20]

Add protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.

Perform a series of washes to remove non-specifically bound RNA fragments.

Elution and RNA Purification:

Elute the m5C-enriched RNA fragments from the beads.

Purify the eluted RNA. An aliquot of the fragmented RNA should be saved before the IP

step to serve as an "input" control.

Library Preparation and Sequencing:

Construct sequencing libraries from both the immunoprecipitated (IP) RNA and the input

control RNA.

Sequence both libraries on a high-throughput platform.
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Data Analysis:

Align reads from both the IP and input samples to a reference genome/transcriptome.

Use a peak-calling algorithm (e.g., MACS2) to identify regions that are significantly

enriched in the IP sample compared to the input control. These enriched "peaks"

represent m5C-modified regions in the transcriptome.
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Diagram 4. Experimental workflow for Methylated RNA IP-Seq (MeRIP-Seq).

Protocol 3: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and quantitative method for determining the global abundance

of m5C (and other modifications) in a total RNA sample.[5] It does not provide sequence-

specific information but is invaluable for measuring overall changes in m5C levels.

Methodology:

RNA Isolation and Purification:

Isolate total RNA with high purity.

RNA Hydrolysis:

Digest the RNA completely into individual nucleosides using a cocktail of enzymes (e.g.,

nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

Liquid Chromatography (LC) Separation:

Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC)

system.

Separate the individual nucleosides (Adenosine, Guanosine, Cytidine, Uridine, and

modified nucleosides like m5C) based on their physicochemical properties using a

reverse-phase column.

Tandem Mass Spectrometry (MS/MS) Detection and Quantification:

As the nucleosides elute from the LC column, they are ionized (e.g., by electrospray

ionization) and introduced into a tandem mass spectrometer.

The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of cytidine

and 5-methylcytidine.
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Quantify the amount of each nucleoside by integrating the area under its respective

chromatographic peak.

The global m5C level is typically expressed as the ratio of m5C to total C (m5C / (m5C +

C)).

Conclusion and Future Directions
5-methylcytidine has been firmly established as a key epitranscriptomic mark with diverse and

critical functions in regulating gene expression. The intricate machinery of writers, erasers, and

readers that governs m5C dynamics highlights its importance in cellular homeostasis. Its

dysregulation is increasingly implicated in a wide array of human diseases, most notably

cancer, where it influences tumor initiation, progression, and therapeutic resistance.[2][7] The

continued refinement of detection technologies will undoubtedly uncover new m5C sites and

functions. Future research will focus on elucidating the context-specific mechanisms by which

m5C regulates translation, identifying new reader proteins, and understanding how different

RNA modifications crosstalk to form a complex regulatory code. From a clinical perspective, the

components of the m5C regulatory pathway present promising targets for the development of

novel diagnostic biomarkers and therapeutic strategies for cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Epitranscriptome: Review of Top 25 Most-Studied RNA Modifications - PMC
[pmc.ncbi.nlm.nih.gov]

2. Epitranscriptomic mechanisms and implications of RNA m5C modification in cancer - PMC
[pmc.ncbi.nlm.nih.gov]

3. Frontiers | RNA m5C modification: from physiology to pathology and its biological
significance [frontiersin.org]

4. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological
functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b043896?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12374585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966802/
https://www.benchchem.com/product/b043896?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9695239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9695239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12374585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12374585/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1599305/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1599305/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8479277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8479277/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark -
PMC [pmc.ncbi.nlm.nih.gov]

6. academic.oup.com [academic.oup.com]

7. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy
resistance - PMC [pmc.ncbi.nlm.nih.gov]

8. gosset.ai [gosset.ai]

9. Frontiers | Biological functions of 5-methylcytosine RNA-binding proteins and their
potential mechanisms in human cancers [frontiersin.org]

10. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer [mdpi.com]

11. tandfonline.com [tandfonline.com]

12. RNA cytosine methylation by Dnmt2 and NSun2 promotes tRNA stability and protein
synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Mechanism and biological role of Dnmt2 in Nucleic Acid Methylation - PMC
[pmc.ncbi.nlm.nih.gov]

15. Frontiers | Vital roles of m5C RNA modification in cancer and immune cell biology
[frontiersin.org]

16. academic.oup.com [academic.oup.com]

17. researchgate.net [researchgate.net]

18. m5C Modifications in RNA and Cancer | Proteintech Group [ptglab.co.jp]

19. Biological functions of 5-methylcytosine RNA-binding proteins and their potential
mechanisms in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

20. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis -
PubMed [pubmed.ncbi.nlm.nih.gov]

21. glenresearch.com [glenresearch.com]

22. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-
genomics.com]

23. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-
genomics.com]

24. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]

25. Protocol for single-base quantification of RNA m5C by pyrosequencing - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8677007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8677007/
https://academic.oup.com/gpb/article/22/5/qzae063/7789474
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966802/
https://gosset.ai/targets/5-methylcytosine-rna-methylation-process/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1534948/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1534948/full
https://www.mdpi.com/2073-4409/9/8/1758
https://www.tandfonline.com/doi/full/10.1080/15476286.2021.1950993
https://pubmed.ncbi.nlm.nih.gov/22885326/
https://pubmed.ncbi.nlm.nih.gov/22885326/
https://www.researchgate.net/publication/230656440_RNA_cytosine_methylation_by_Dnmt2_and_NSun2_promotes_tRNA_stability_and_protein_synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5699548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5699548/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1207371/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1207371/full
https://academic.oup.com/nar/article/52/6/2776/7608824
https://www.researchgate.net/figure/Representation-of-enzymes-responsible-for-RNA-m5C-modification-a-methyl-group-is_fig2_364987929
https://www.ptglab.co.jp/news/blog/m5c-modifications-in-rna-and-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11842269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11842269/
https://pubmed.ncbi.nlm.nih.gov/32478728/
https://pubmed.ncbi.nlm.nih.gov/32478728/
https://www.glenresearch.com/rna-and-5-methylcytosine-epitranscriptomics-product-application-note
https://rna.cd-genomics.com/resource-overview-of-sequencing-methods-for-rna-m5c-profiling.html
https://rna.cd-genomics.com/resource-overview-of-sequencing-methods-for-rna-m5c-profiling.html
https://rna.cd-genomics.com/resource/a-guide-to-rna-bisulfite-sequencing.html
https://rna.cd-genomics.com/resource/a-guide-to-rna-bisulfite-sequencing.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2632927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12477938/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12477938/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Introduction to Epitranscriptomics and 5-Methylcytidine
(m5C)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043896#5-methylcytidine-as-an-epitranscriptomic-
marker-in-rna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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